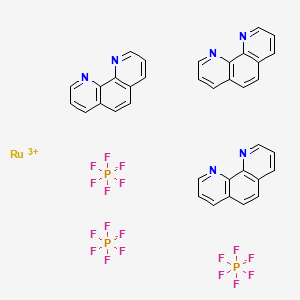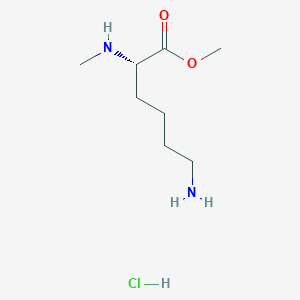
2-(3-Fluoropyridin-2-yl)-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoropyridin-2-yl)-2-methylpropanal is an organic compound that belongs to the class of fluoropyridines. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound has a molecular formula of C9H10FNO and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF). This reaction produces substituted 2-fluoropyridines in good to high yields . Another method includes the use of the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted into 2-fluoro-3-methylpyridine, followed by oxidation to form the desired compound .
Analyse Des Réactions Chimiques
2-(3-Fluoropyridin-2-yl)-2-methylpropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium fluoride (KF) for substitution reactions and permanganate for oxidation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(3-Fluoropyridin-2-yl)-2-methylpropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in radiotherapy of cancer due to its fluorine content.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropanal involves its interaction with molecular targets and pathways influenced by the electron-withdrawing fluorine atom. This interaction can affect the compound’s reactivity and binding affinity to biological targets, making it useful in various applications such as imaging agents for biological studies .
Comparaison Avec Des Composés Similaires
2-(3-Fluoropyridin-2-yl)-2-methylpropanal can be compared with other fluoropyridines such as:
2-Fluoro-3-methylpyridine: Similar in structure but lacks the aldehyde group.
2-Fluoro-5-fluoroalkoxypyridines: Contains additional fluorine atoms, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C9H10FNO |
|---|---|
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
2-(3-fluoropyridin-2-yl)-2-methylpropanal |
InChI |
InChI=1S/C9H10FNO/c1-9(2,6-12)8-7(10)4-3-5-11-8/h3-6H,1-2H3 |
Clé InChI |
NLOCUKLGTFHOOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=O)C1=C(C=CC=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


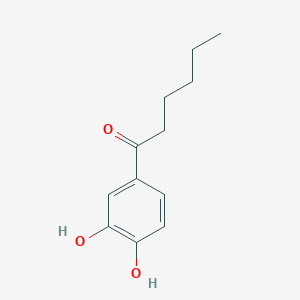
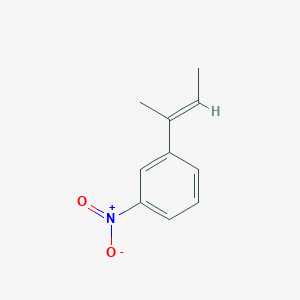

![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)
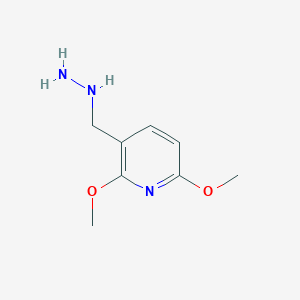
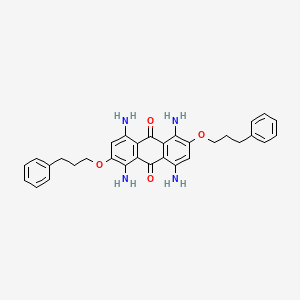
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
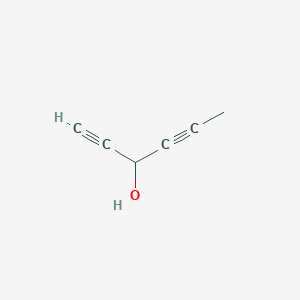
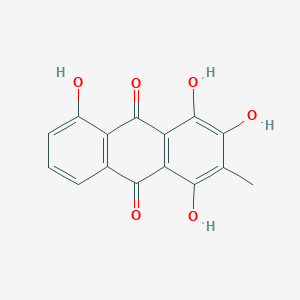
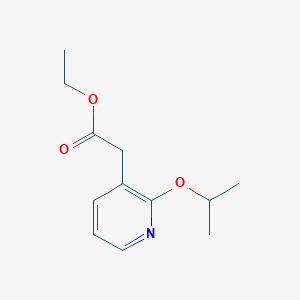
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)

